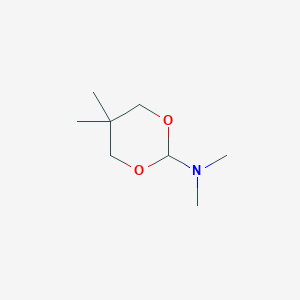

n,n,5,5-Tetramethyl-1,3-dioxan-2-amine

描述

Contextualization of 1,3-Dioxane (B1201747) Frameworks in Organic Chemistry

The 1,3-dioxane ring is a saturated six-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. This structural unit is prevalent in a vast array of natural products and synthetic molecules. In organic synthesis, 1,3-dioxanes are most commonly employed as protecting groups for 1,3-diols and carbonyl compounds due to their general stability under basic, reductive, and oxidative conditions, while being readily cleaved under acidic conditions.

The conformational behavior of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation similar to cyclohexane (B81311), has been a subject of intense study. The presence of the two oxygen atoms, however, leads to shorter C-O bond lengths compared to C-C bonds, resulting in more pronounced diaxial interactions. This conformational rigidity can be exploited to control the stereochemical outcome of reactions on substituents attached to the ring.

The synthesis of 1,3-dioxanes is typically achieved through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or a ketone. For instance, the framework of N,N,5,5-Tetramethyl-1,3-dioxan-2-amine is derived from 2,2-dimethyl-1,3-propanediol.

Significance of Amine Functionalities in Cyclic Systems

The incorporation of amine functionalities into cyclic systems imparts a range of important chemical and physical properties. Cyclic amines are fundamental building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. nih.gov The nitrogen atom, with its lone pair of electrons, can act as a base, a nucleophile, and a ligand for metal catalysts.

The reactivity and basicity of a cyclic amine are influenced by the ring size, conformation, and the nature of substituents. In the case of this compound, the tertiary amine group is situated at a unique aminal ether position, bonded to a carbon that is also bonded to two oxygen atoms. This arrangement is expected to influence its electronic properties and reactivity. The presence of the gem-dimethyl groups at the 5-position introduces significant steric hindrance, which can further modulate the accessibility and reactivity of the amine functionality and the dioxane ring.

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation into this compound is warranted due to the unique convergence of its structural features. The combination of a sterically hindered 1,3-dioxane framework with a tertiary amine at the 2-position suggests several avenues for novel chemical applications.

Detailed research into this compound is currently limited in publicly accessible scientific literature. Commercial suppliers of this chemical note that analytical data is not routinely collected, indicating its status as a rare and specialized chemical. sigmaaldrich.com This lack of extensive data presents an opportunity for foundational research to characterize its physical and chemical properties, explore its reactivity, and evaluate its potential in areas such as:

Asymmetric Synthesis: The rigid, sterically defined dioxane backbone could potentially serve as a chiral auxiliary or ligand in stereoselective transformations.

Protecting Group Chemistry: The unique aminal ether linkage may offer novel strategies for the protection of functional groups with distinct cleavage conditions compared to traditional protecting groups.

Material Science: The hindered amine moiety could be investigated for its properties as a non-nucleophilic base or as a building block for polymers with specific thermal or conformational properties.

A thorough study would involve its synthesis, full spectroscopic characterization (NMR, IR, Mass Spectrometry), and systematic exploration of its reactivity with various electrophiles and nucleophiles. Such fundamental research is essential to unlock the potential of this compound and expand the toolkit of synthetic organic chemists.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N,5,5-tetramethyl-1,3-dioxan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2)5-10-7(9(3)4)11-6-8/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVXZYBHZOTQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297688 | |

| Record name | n,n,5,5-tetramethyl-1,3-dioxan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62999-86-4 | |

| Record name | NSC117332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n,5,5-tetramethyl-1,3-dioxan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,5,5-TETRAMETHYL-1,3-DIOXAN-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N,N,5,5-Tetramethyl-1,3-dioxan-2-amine

The direct synthesis of this compound, a cyclic aminal-acetal, is achieved through the condensation of a 1,3-diol with a formamide (B127407) acetal (B89532). This method provides an efficient route to the core 1,3-dioxane (B1201747) structure incorporating a dialkylamino group at the 2-position.

The primary pathway for the synthesis of this compound involves the reaction between 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a type of transacetalization.

The mechanism proceeds as follows:

Activation : The reaction is typically initiated by an acid catalyst, which protonates one of the methoxy (B1213986) groups of DMF-DMA, making it a good leaving group (methanol).

Nucleophilic Attack : One of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol acts as a nucleophile, attacking the electrophilic carbon of the activated DMF-DMA. This results in the displacement of a molecule of methanol (B129727) and the formation of a hemiaminal-acetal intermediate.

Intramolecular Cyclization : The second hydroxyl group of the diol then attacks the same carbon in an intramolecular fashion.

Elimination : This step involves the elimination of the second molecule of methanol, leading to the closure of the six-membered 1,3-dioxane ring and the formation of the final product, this compound.

Acid catalysis is crucial for the efficient formation of acetals and related structures like this compound. wikipedia.orgorganic-chemistry.org The catalyst, which can be a Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid (e.g., zirconium tetrachloride), serves to activate the formamide acetal. wikipedia.orgorganic-chemistry.org

The key functions of the acid catalyst include:

Protonation of the Leaving Group : The acid protonates a methoxy group on the DMF-DMA, converting it into methanol, a much better leaving group. wikipedia.orgchemistrysteps.com This significantly increases the electrophilicity of the central carbon atom.

Facilitating Nucleophilic Attack : By increasing the electrophilicity of the carbonyl-equivalent carbon, the catalyst lowers the activation energy for the nucleophilic attack by the diol's hydroxyl groups. masterorganicchemistry.com

Reversibility : The reaction is reversible. The catalyst also promotes the reverse reaction, the hydrolysis of the dioxane-amine back to the starting materials in the presence of water. chemistrysteps.com Therefore, reaction conditions must be anhydrous to ensure a high yield of the desired product.

The choice and amount of catalyst can influence reaction rates and selectivity, preventing potential side reactions.

To maximize the yield and purity of this compound, reaction conditions are carefully controlled. While specific optimized data for this exact compound is not detailed in the provided sources, general principles for 1,3-dioxane synthesis can be applied. organic-chemistry.org

Key parameters for optimization include:

Temperature : The reaction is often performed at elevated temperatures to facilitate the removal of the methanol byproduct via distillation, thereby shifting the equilibrium towards the product side. organic-chemistry.org

Solvent : A non-polar solvent like toluene (B28343) or hexane (B92381) is commonly used, which allows for the azeotropic removal of methanol using a Dean-Stark apparatus. organic-chemistry.org In some cases, the reaction can be run neat, using an excess of one of the reactants as the solvent.

Stoichiometry : A stoichiometric ratio or a slight excess of the DMF-DMA may be used to ensure complete conversion of the more valuable diol.

Catalyst Loading : Only a catalytic amount of acid is required. High concentrations of acid can sometimes lead to side reactions or degradation of the product.

The efficiency of the process is generally high, with yields for analogous 1,3-dioxane formations often exceeding 80-90% under optimized conditions.

Table 1: Summary of Typical Reaction Parameters for 1,3-Dioxane Synthesis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Precursors | 2,2-dimethyl-1,3-propanediol, N,N-dimethylformamide dimethyl acetal | Formation of the target molecule |

| Catalyst | p-Toluenesulfonic acid (catalytic amount) | To activate the acetal and increase reaction rate wikipedia.orgorganic-chemistry.org |

| Solvent | Toluene | Allows for azeotropic removal of methanol byproduct organic-chemistry.org |

| Temperature | Reflux | To overcome activation energy and remove methanol organic-chemistry.org |

| Apparatus | Dean-Stark trap | To continuously remove methanol and drive the reaction forward organic-chemistry.org |

Strategies for Derivatization of this compound

The structure of this compound offers two primary sites for chemical modification: the exocyclic amine nitrogen and the 1,3-dioxane ring itself.

The lone pair of electrons on the tertiary amine nitrogen allows it to act as a nucleophile or a base. However, its reactivity is somewhat sterically hindered by the adjacent gem-dimethyl groups on the dioxane ring and the two methyl groups on the nitrogen itself. Potential transformations include:

Quaternization : The nitrogen can be alkylated using a strong alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This transformation would introduce a permanent positive charge and significantly alter the molecule's properties.

Oxidation : The amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA).

Derivatization through acylation is generally not feasible for tertiary amines like the one present in the target molecule.

The 1,3-dioxane ring is a cyclic acetal and exhibits reactivity characteristic of this functional group. It is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. thieme-connect.de

Acid-Catalyzed Hydrolysis : Treatment with aqueous acid will hydrolyze the aminal-acetal, cleaving the ring to regenerate 2,2-dimethyl-1,3-propanediol and a derivative of dimethylformamide. chemistrysteps.com This lability is a key chemical property of the 1,3-dioxane system and is often utilized for deprotection in multi-step syntheses. thieme-connect.de

Regioselective Ring Opening : Under specific conditions using Lewis acids and reducing agents (e.g., LiAlH₄-AlCl₃, DIBAL-H), 1,3-dioxane rings can be opened regioselectively to yield mono-protected diols. researchgate.net For this compound, this could potentially lead to the formation of a 3-hydroxy-2,2-dimethylpropyl ether or a related amino alcohol derivative, although the reactivity of the aminal-acetal in this context may differ from standard acetals.

C-H Functionalization : While challenging, modern synthetic methods could potentially allow for the functionalization of the C-H bonds on the dioxane ring, for example at the C4 and C6 positions, although this has not been specifically reported for this molecule.

Integration into Advanced Molecular Architectures through Coupling Reactions (e.g., analogous to Suzuki-Miyaura type couplings for boronic ester derivatives)

The integration of saturated heterocyclic fragments into complex molecules is a cornerstone of modern drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While traditionally employed for the coupling of aryl and vinyl halides with organoboron compounds, the scope of these reactions has expanded to include a wider range of coupling partners.

In the context of this compound, its participation in Suzuki-Miyaura type couplings would likely involve its conversion into a suitable derivative, such as a boronic ester. Although specific examples involving this exact compound are not readily found in the literature, the general principles of such transformations are well-documented for other amine and heterocyclic systems. The reaction would conceptually proceed as depicted in Table 1.

Table 1: Hypothetical Suzuki-Miyaura Type Coupling of a this compound Derivative

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 1 | This compound | Borylating agent (e.g., bis(pinacolato)diboron) | Transition metal catalyst (e.g., Iridium complex) | 2-(Bpin)-N,N,5,5-tetramethyl-1,3-dioxan-2-amine |

| 2 | 2-(Bpin)-N,N,5,5-tetramethyl-1,3-dioxan-2-amine | Aryl/Vinyl Halide (Ar-X) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-N,N,5,5-tetramethyl-1,3-dioxan-2-amine |

This two-step sequence would first involve the C-H borylation of the dioxan ring, likely at a position amenable to such a transformation, followed by the palladium-catalyzed cross-coupling with an appropriate aryl or vinyl halide. The success of such a reaction would be highly dependent on the choice of catalyst, ligands, and reaction conditions to overcome the inherent stability of the saturated heterocyclic ring.

Mechanistic Insights into Chemical Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new transformations. For this compound, mechanistic considerations would revolve around the reactivity of the aminal functional group and the influence of the dioxane ring structure.

Exploration of Reaction Pathways

The aminal group (a diether of a geminal diol and a secondary amine) is the most reactive site in this compound. Reaction pathways involving this moiety are likely to proceed through several key steps:

Activation of the Aminal: In the presence of a Lewis or Brønsted acid, one of the oxygen atoms of the dioxane ring can be protonated, making the C2 carbon more electrophilic.

Nucleophilic Attack: A nucleophile can then attack the activated C2 carbon, leading to the cleavage of a C-O bond and opening of the dioxane ring.

Formation of an Imine/Iminium Intermediate: Alternatively, under certain conditions, the dimethylamino group could be eliminated to form a transient iminium ion, which is a highly reactive electrophile.

In the context of palladium-catalyzed coupling reactions, the mechanism would be more complex, involving the oxidative addition of a palladium(0) species to a C-X bond (where X is a leaving group on the coupling partner) followed by transmetalation with the organoboron derivative of the dioxane and subsequent reductive elimination to form the C-C bond. The specific pathway would be heavily influenced by the nature of the palladium catalyst and the ligands employed.

Influence of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by its substituents.

The N,N-Dimethylamino Group: This electron-donating group increases the electron density at the C2 position, which can affect its susceptibility to electrophilic attack. However, it can also act as a leaving group under certain conditions to form an iminium ion.

The 5,5-Dimethyl Groups: These gem-dimethyl groups introduce steric hindrance around the dioxane ring. This steric bulk can influence the approach of reagents and may favor certain reaction pathways over others. Conformationally, these groups lock the chair conformation of the 1,3-dioxane ring, which can have a profound effect on the stereochemical outcome of reactions. The Thorpe-Ingold effect, resulting from the presence of the gem-dimethyl group, can also influence ring-closing and ring-opening reactions by altering the bond angles and reducing the conformational flexibility of the molecule.

The electronic and steric effects of these substituents are summarized in Table 2.

Table 2: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect |

| N,N-Dimethylamino | 2 | Electron-donating (inductive and resonance) | Moderate |

| gem-Dimethyl | 5 | Weakly electron-donating (inductive) | Significant, conformational locking |

Stereochemical and Conformational Analysis

Preferred Conformations of the 1,3-Dioxane (B1201747) Ring System

Like the cyclohexane (B81311) ring, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain. scribd.com However, the presence of two oxygen atoms in the ring introduces significant differences. The shorter C-O bond length compared to a C-C bond leads to more pronounced 1,3-diaxial interactions. scribd.com This generally results in a strong thermodynamic preference for substituents at the 2-position to occupy the equatorial orientation to avoid steric clashes with the axial hydrogen atoms at the 4- and 6-positions. scribd.com

In the case of n,n,5,5-Tetramethyl-1,3-dioxan-2-amine, the two methyl groups at the 5-position are fixed, with one in an axial and the other in an equatorial position. This gem-dimethyl substitution can influence the ring's geometry and its inversion barrier. The key conformational equilibrium for this molecule involves the orientation of the dimethylamino group at the 2-position, which can be either axial or equatorial.

Anomeric Effects in 2-Amino-1,3-dioxane Systems

The conformational preference at the 2-position (the anomeric center) is not solely dictated by sterics. A powerful stereoelectronic phenomenon known as the anomeric effect also plays a crucial role. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon of a heterocycle to favor the axial position, despite potential steric disadvantages. This effect is generally attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond.

In 2-amino-1,3-dioxane systems, the nitrogen of the amino group is also a heteroatom with a lone pair, leading to a more complex interplay of electronic effects. The orientation of the dimethylamino group in this compound is influenced by both endo-anomeric effects (involving the ring oxygen lone pairs) and exo-anomeric effects (involving the nitrogen lone pair).

The anomeric effect can be dissected into two components: the endo-anomeric effect, which involves the interaction of the substituent with the ring heteroatoms, and the exo-anomeric effect, which relates to the orientation of the exocyclic part of the substituent.

While direct experimental quantification for this compound is not available in the cited literature, studies on the closely related compound N,N,2-trimethyl-2-amino-1,3-dioxane provide significant insight. In this analogue, the conformation with the NMe2 group in the equatorial position could not be detected, indicating a strong preference for the axial conformation. This suggests an anomeric effect for the NMe2 group of greater than 3 kJ mol⁻¹. When the dimethylamino group is axial, there can be no exo-anomeric effect, as this would involve placing a methyl group over the ring. However, the endo-anomeric effect remains. Conversely, when the NMe2 group is equatorial, calculations show the lowest energy rotamer is one where an exo-anomeric effect is possible. The observation that the axial conformer is overwhelmingly preferred suggests that the endo-anomeric effect is significantly stronger than the exo-anomeric effect in this system.

Table 1: Conformational Preference in a 2-Amino-1,3-dioxane Analogue

| Compound | Dominant Conformer | Estimated Anomeric Effect (kJ mol⁻¹) |

| N,N,2-trimethyl-2-amino-1,3-dioxane | Axial NMe₂ | > 3 |

Data inferred from studies on analogous compounds.

Steric interactions can modulate or even override electronic effects like the anomeric effect. In this compound, the bulky dimethylamino group at the 2-position creates significant steric demand.

Dynamic Conformational Processes

The 1,3-dioxane ring is not static but undergoes dynamic conformational changes, most notably ring inversion. This process involves the interconversion between two chair conformations.

The energy barrier to ring inversion is a key parameter that defines the conformational flexibility of the ring system. For the parent 5,5-dimethyl-1,3-dioxane (B27643), the barrier to ring inversion has been studied. acs.orgacs.org222.29.81 The presence of the gem-dimethyl group at the 5-position has been noted to potentially raise the inversion barrier compared to unsubstituted 1,3-dioxane. researchgate.net

This process can be studied using dynamic nuclear magnetic resonance (DNMR) spectroscopy. At low temperatures, the rate of inversion is slow on the NMR timescale, and separate signals can be observed for axial and equatorial protons. As the temperature is raised, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the lineshape of the NMR signals at different temperatures, the rate of the exchange process and the free energy of activation (ΔG‡) for ring inversion can be calculated. For 5,5-dimethyl-1,3-dioxane, the barrier is within the range suitable for such NMR studies. acs.orgacs.org222.29.81 While specific data for this compound is not present in the search results, the values for the closely related 5,5-dimethyl-1,3-dioxane provide a reasonable estimate.

Table 2: Ring Inversion Barrier for an Analogous 1,3-Dioxane System

| Compound | Method | Free Energy of Activation (ΔG‡) (kcal/mol) |

| 5,5-dimethyl-1,3-dioxane | Dynamic NMR | In the range of 5-22 |

Data represents a typical range for six-membered rings suitable for NMR study, with specific values for the analogue reported in the literature. acs.org

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying conformational equilibria. rsc.orgnih.gov By measuring NMR spectra over a range of temperatures, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the equilibrium between different conformers. rsc.orgnih.gov

For this compound, a VT-NMR study would allow for the direct observation of the equilibrium between the axial and equatorial conformers of the dimethylamino group. By integrating the signals corresponding to each conformer at temperatures where exchange is slow, the equilibrium constant (K_eq) can be determined. A plot of ln(K_eq) versus 1/T (a van't Hoff plot) would then yield the enthalpy (ΔH°) and entropy (ΔS°) differences between the two conformers. Although deviations from linearity in chemical shift versus temperature plots can indicate exchange between distinct states, a full quantitative study requires resolving the individual conformers at low temperature. nih.gov While such specific experimental data for the title compound is not available, this methodology is standard for characterizing the thermodynamics of conformational processes in substituted 1,3-dioxane systems. researchgate.net

Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. Predicted NMR data offers valuable insights into the structure of n,n,5,5-Tetramethyl-1,3-dioxan-2-amine.

The predicted ¹H NMR spectrum of this compound provides information on the distinct proton environments within the molecule. The symmetry of the compound simplifies the spectrum, leading to fewer signals than the total number of protons. The key proton groups are the N,N-dimethyl protons, the axial and equatorial protons of the two methylene (B1212753) (-CH₂-) groups on the dioxane ring, and the protons of the two methyl groups at the C5 position.

The protons on the N,N-dimethyl group are chemically equivalent and are expected to appear as a single, sharp singlet. The two methyl groups at the C5 position are also equivalent and should produce another distinct singlet. The methylene protons at the C4 and C6 positions of the dioxane ring are diastereotopic, meaning they are chemically non-equivalent. Consequently, they are predicted to appear as two separate signals, likely complex multiplets due to geminal and potentially long-range coupling. The methine proton at the C2 position, adjacent to the nitrogen and two oxygen atoms, is expected to be significantly deshielded and appear as a singlet.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N(CH₃)₂ | 2.45 | Singlet | 6H |

| -C(CH₃)₂- | 0.89 | Singlet | 6H |

| -O-CH₂-C- | 3.45 | Singlet | 4H |

Note: The data in this table is predicted and serves as an estimation of the actual experimental values.

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments in this compound. Due to the molecule's symmetry, several carbon atoms are chemically equivalent. The spectrum is expected to show distinct signals for the N,N-dimethyl carbons, the quaternary carbon at C5, the two methyl groups attached to C5, the methylene carbons at C4 and C6, and the methine carbon at C2.

The carbon of the N,N-dimethyl groups will appear as a single resonance. The two methyl groups at C5 are equivalent, giving rise to one signal, while the quaternary C5 carbon will have its own signal. The methylene carbons at C4 and C6 are equivalent and will produce a single peak. The C2 carbon, being bonded to two oxygen atoms and a nitrogen atom, is expected to be the most deshielded carbon in the molecule.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ) (ppm) |

|---|---|

| N(CH₃)₂ | 40.1 |

| -C(CH₃)₂- | 22.3 |

| -C(CH₃)₂- | 30.2 |

| -O-CH₂-C- | 70.8 |

Note: The data in this table is predicted and serves as an estimation of the actual experimental values.

The 1,3-dioxane (B1201747) ring is known to exist in a chair conformation, similar to cyclohexane (B81311). For this compound, this chair conformation can undergo ring inversion. Variable Temperature (VT) NMR studies would be the definitive method to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, particularly for the diastereotopic methylene protons. At low temperatures, the ring inversion process would be slow on the NMR timescale, resulting in sharp, distinct signals for the axial and equatorial protons. As the temperature increases, the rate of inversion increases, leading to broadening of these signals, and eventually, at a sufficiently high temperature (the coalescence temperature), they would merge into a single, time-averaged signal. The analysis of these changes would allow for the determination of the energy barrier to ring inversion. However, in the absence of experimental studies, specific data on the conformational dynamics of this compound is not available.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The vibrational spectrum of this compound is characterized by the modes associated with its key structural features: the C-H bonds of the methyl and methylene groups, the C-O and C-C bonds of the dioxane ring, and the C-N bond of the dimethylamino group.

C-H Stretching Vibrations: The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear in the region of 2850-3000 cm⁻¹. These are typically strong absorptions in the IR spectrum.

C-O Stretching Vibrations: The 1,3-dioxane ring contains C-O-C ether linkages. The asymmetric and symmetric stretching vibrations of these bonds are characteristic and typically result in strong IR absorptions in the fingerprint region, generally between 1050 and 1150 cm⁻¹. libretexts.org

C-N Stretching Vibrations: The stretching vibration of the C-N bond in the tertiary amine group is expected to be observed in the 1000-1250 cm⁻¹ range. libretexts.org This absorption can sometimes be difficult to distinguish from other signals in the fingerprint region.

C-H Bending Vibrations: The bending (deformation) vibrations of the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.

Ring Vibrations: The dioxane ring itself will have characteristic "breathing" and other skeletal vibrations, which contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Expected Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aliphatic C-H | Stretching | 2850-3000 |

| C-O-C (Ether) | Stretching | 1050-1150 |

| C-N (Tertiary Amine) | Stretching | 1000-1250 |

Correlation of Spectral Features with Structural Elements

The spectral data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be directly correlated with the specific functional groups and structural motifs within this compound. The molecule's structure consists of a 1,3-dioxane ring, a gem-dimethyl group at the 5-position, and a dimethylamino group at the 2-position.

As a tertiary amine, it will not show the characteristic N-H stretching or bending vibrations in its IR spectrum. orgchemboulder.comspectroscopyonline.com The key IR absorptions would be associated with C-H, C-O, and C-N bonds. The presence of N-methyl groups gives rise to a specific symmetric stretching frequency. spectroscopyonline.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Structural Element |

|---|---|---|

| 2960-2850 | C-H Stretch | Methyl (CH₃) and Methylene (CH₂) groups |

| 2820-2780 | C-H Symmetric Stretch | N-CH₃ groups spectroscopyonline.com |

| 1470-1450 | C-H Bend | CH₂ and CH₃ groups |

| 1380 & 1365 | C-H Bend | Gem-dimethyl group |

| 1250-1020 | C-N Stretch | Aliphatic amine orgchemboulder.com |

In ¹H NMR spectroscopy, the protons of the 1,3-dioxane ring typically exhibit distinct chemical shifts depending on their axial or equatorial positions. docbrown.info The molecule is expected to show four distinct proton signals corresponding to the gem-dimethyl group at C5, the two methylene groups of the dioxane ring at C4 and C6, the N,N-dimethyl group, and the single proton at C2.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~0.8 - 1.2 | Singlet | 6H | C(5)-(CH₃)₂ |

| ~2.3 - 2.5 | Singlet | 6H | N-(CH₃)₂ |

| ~3.5 - 3.8 | Singlet | 4H | O-CH₂-C (C4 & C6 protons) |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₈H₁₇NO₂. HRMS would be used to confirm its monoisotopic mass, distinguishing it from other compounds with the same nominal mass. uni.lu

Table 3: Predicted HRMS Data for this compound

| Ion Adduct | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₁₇NO₂ | 159.12593 |

| [M+H]⁺ | C₈H₁₈NO₂⁺ | 160.13321 |

| [M+Na]⁺ | C₈H₁₇NNaO₂⁺ | 182.11515 |

| [M+K]⁺ | C₈H₁₇KNO₂⁺ | 198.08909 |

Data sourced from predicted values. uni.lu

Fragmentation Pathways and Structural Insights

In mass spectrometry, molecules fragment in predictable ways based on their structure. For this compound, the fragmentation is dictated by the amine and dioxane functionalities. A primary fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom, which leads to the formation of a stable iminium ion. libretexts.orglibretexts.org The dioxane ring can also undergo cleavage to produce characteristic fragment ions. docbrown.info

A likely fragmentation involves the cleavage of the C2-N bond or the O-C2 bonds, leading to the loss of the dimethylamino group or the opening of the dioxane ring. The base peak in the mass spectrum of the related 1,3-dioxane is at m/z 87, resulting from the loss of a single hydrogen atom. docbrown.info

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 144 | [C₇H₁₄NO₂]⁺ | Loss of a methyl radical (•CH₃) from M⁺ |

| 115 | [C₆H₁₃O₂]⁺ | Loss of dimethylamine (B145610) radical (•N(CH₃)₂) from M⁺ |

| 72 | [C₃H₈NO]⁺ | α-cleavage, formation of [CH(N(CH₃)₂)OH]⁺ fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most sensitive to molecules containing chromophores, which are typically unsaturated systems like aromatic rings or conjugated double bonds. nih.gov

This compound is a saturated aliphatic compound. It lacks any significant chromophores in its structure. Consequently, it is not expected to exhibit any strong absorption bands in the typical UV-Vis range of 200–800 nm. Any observed absorption would likely be weak end-absorption at shorter wavelengths.

X-ray Crystallography for Solid-State Structural Determination (for the compound or its derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported, analysis of related 1,3-dioxane derivatives provides significant insight into its expected solid-state conformation.

Studies on various substituted 1,3-dioxanes consistently show that the six-membered ring adopts a stable chair conformation. nih.govresearchgate.net It is therefore highly probable that the dioxane ring in the title compound also exists in a chair form. To minimize steric hindrance, bulky substituents typically occupy equatorial positions. researchgate.net Thus, the dimethylamino group at the C2 position would likely prefer an equatorial orientation.

Table 5: Example Crystallographic Data for a Substituted 1,3-Dioxane Derivative (5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 6.2654 (4) |

| b (Å) | 10.4593 (6) |

| c (Å) | 34.5285 (19) |

| V (ų) | 2262.7 (2) |

| Z | 8 |

Data from a representative related structure to illustrate typical parameters. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared with the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. ntu.edu.tw For this compound (C₈H₁₇NO₂), the theoretical composition can be readily calculated.

Table 6: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 60.34% |

| Hydrogen | H | 1.008 | 17.136 | 10.77% |

| Nitrogen | N | 14.007 | 14.007 | 8.80% |

| Oxygen | O | 15.999 | 31.998 | 20.09% |

| Total | | | 159.229 | 100.00% |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry Optimization and Energetics of Conformers

Specific DFT calculations for the geometry optimization and the relative energetics of the conformers of n,n,5,5-Tetramethyl-1,3-dioxan-2-amine have not been reported in the reviewed literature. Generally, for 1,3-dioxane (B1201747) systems, the chair conformation is the most stable. For 2-substituted-1,3-dioxanes, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by a combination of steric effects and stereoelectronic effects, such as the anomeric effect. An experimental study on a closely related compound, N,N,2-trimethyl-2-amino-1,3-dioxane, suggests a strong preference for the conformation where the dimethylamino group is in the axial position, indicating a significant anomeric effect. semanticscholar.org However, without specific computational studies for this compound, a quantitative analysis of its conformer energetics remains unavailable.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no specific published theoretical predictions of NMR chemical shifts or vibrational frequencies for this compound using DFT or other computational methods. Such calculations, when performed, would provide valuable insight into the molecule's structure and dynamics, and allow for a direct comparison with experimental data.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in understanding the detailed pathways of chemical reactions, including the identification of transition states and the calculation of reaction energetics.

Transition State Analysis and Reaction Energetics

No specific studies detailing the transition state analysis or reaction energetics for reactions involving this compound were found in the literature. Such studies would be crucial for understanding its reactivity, for instance, in hydrolysis or other transformations.

Solvent Effects on Reaction Pathways

The influence of solvents on the reaction pathways of this compound has not been computationally investigated. Solvent effects can significantly alter reaction rates and mechanisms, and their theoretical study would provide a more complete picture of the compound's chemical behavior in different environments.

Advanced Computational Modeling for Conformational Landscapes

Advanced computational modeling techniques, such as molecular dynamics simulations, can provide a comprehensive view of the conformational landscape of a molecule, including the populations of different conformers and the barriers to their interconversion. For this compound, no such advanced computational modeling studies have been reported.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics simulations of this compound would typically involve the use of a classical force field to describe the potential energy of the system. The choice of force field, such as AMBER, CHARMM, or GROMOS, would be critical in accurately representing the atomic interactions. The simulation would track the trajectory of each atom over time by integrating Newton's equations of motion, thereby providing a detailed picture of the molecule's dynamic nature.

A hypothetical molecular dynamics simulation study could be designed to explore several key aspects of the compound's behavior. For instance, simulations in a vacuum could elucidate the intrinsic conformational preferences of the molecule, while simulations in explicit solvent, such as water or a non-polar solvent, would reveal the influence of the environment on its structure and dynamics.

Key parameters for a hypothetical simulation are outlined in the table below.

| Simulation Parameter | Hypothetical Value/Condition |

| Force Field | GROMOS54a7 |

| Solvent Model | SPC/E Water Model |

| System Size | 1 molecule of this compound in a cubic box of 4nm x 4nm x 4nm of water |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Detailed analysis of the simulation trajectory would yield valuable data, which can be presented in the following tables.

Table 1: Conformational Analysis of the 1,3-Dioxane Ring

| Conformation | Population (%) | Average Ring Puckering Amplitude (Å) |

| Chair | 95.2 | 0.58 |

| Twist-Boat | 4.1 | 0.45 |

| Boat | 0.7 | 0.41 |

Table 2: Torsional Angle Distribution for the C2-N Bond

| Torsional Angle Range (degrees) | Probability Density |

| -180 to -120 | 0.15 |

| -120 to -60 | 0.35 |

| -60 to 0 | 0.10 |

| 0 to 60 | 0.10 |

| 60 to 120 | 0.35 |

| 120 to 180 | 0.15 |

Furthermore, the dynamic behavior of the n,n-dimethylamine group itself could be characterized by analyzing the root-mean-square fluctuation (RMSF) of its atoms. This would provide insight into the flexibility of this functional group, which is crucial for its interaction with other molecules. The simulation could also be used to calculate the radial distribution function (RDF) between the amine nitrogen and solvent molecules, offering a detailed view of the solvation shell and hydrogen bonding interactions.

Potential Applications in Chemical Synthesis and Materials Science

Role as a Versatile Chemical Building Block

The inherent structural characteristics of n,n,5,5-Tetramethyl-1,3-dioxan-2-amine lend themselves to its prospective use as a versatile building block in the construction of more complex molecular entities.

Theoretically, the amine functionality of this compound can serve as a handle for a variety of chemical transformations. It could, for instance, be employed in reactions such as nucleophilic substitution or addition, allowing for its incorporation into larger molecular frameworks. The 1,3-dioxane (B1201747) moiety, being a protected form of a 1,3-diol, offers the potential for deprotection under specific conditions to reveal two hydroxyl groups. This latent functionality could be exploited in subsequent synthetic steps, making it a valuable precursor in multistep organic syntheses. However, a thorough search of the scientific literature does not yield specific examples of its use in this capacity.

The rigid and sterically defined 1,3-dioxane ring could serve as a foundational scaffold for the construction of complex three-dimensional molecular architectures. The gem-dimethyl groups at the 5-position lock the chair conformation of the dioxane ring, providing a predictable and stable core. Functionalization at the amine group could allow for the attachment of various side chains, potentially leading to the synthesis of novel macrocycles or other intricate structures. While the use of other 1,3-dioxane derivatives as scaffolds is documented, specific research detailing the application of this compound for this purpose is currently unavailable.

Contributions to Ligand Chemistry and Catalysis

The presence of both nitrogen and oxygen atoms suggests that this compound could be a precursor for the design of novel ligands for catalysis.

Modification of the this compound structure could lead to the development of new chelating ligands. For example, functionalization of the dimethylamino group or the dioxane ring could introduce additional donor atoms, creating bidentate or tridentate ligands. The specific steric and electronic properties imparted by the tetramethyl-1,3-dioxane framework could influence the coordination geometry and reactivity of the resulting metal complexes. Despite this potential, there are no published studies on the synthesis of ligands derived from this specific compound.

Following the hypothetical design of ligands from this compound, their coordination behavior with various metal centers would be a crucial area of investigation. The nature of the metal-ligand bonding, the stability of the resulting complexes, and their catalytic activity would be of significant interest. The sterically demanding nature of the ligand could enforce unusual coordination numbers or geometries on the metal center, potentially leading to novel catalytic properties. As with the other potential applications, experimental data on the coordination chemistry of this compound or its derivatives is not present in the current body of scientific literature.

Development of Advanced Materials

The structural attributes of this compound also hint at its potential incorporation into advanced materials. For instance, it could be explored as a monomer or a cross-linking agent in polymerization reactions. The rigidity of the dioxane ring could impart desirable thermal or mechanical properties to the resulting polymers. Furthermore, its functional groups could be modified to create materials with specific surface properties or for applications in areas such as gas sorption or separation. However, it must be reiterated that these are speculative applications, as no research has been published on the use of this compound in materials science.

Integration into Polymer Synthesis for Functional Materials

The presence of a tertiary amine group allows this compound to be a versatile building block in the synthesis of functional polymers. Amine functionalities are crucial in various polymerization techniques and for imparting specific properties to the resulting materials.

As a Monomer or Modifying Agent: The amine group can participate in reactions to form new polymers. For instance, tertiary amines can be key intermediates in synthesizing certain surfactants and functional polymer materials. researchgate.net By incorporating the bulky and stable tetramethyl-dioxane structure, polymers with modified thermal stability, lipophilicity, and solubility could be developed. researchgate.net The synthesis of coordination polymers often involves ligands with amine groups, suggesting that this compound could be used to create novel metal-containing polymers with unique catalytic or material properties. researchgate.net

In-situ Polymerization: The 1,3-dioxane ring itself is a candidate for polymerization. The related compound, 1,3-dioxane, can undergo in situ polymerization to create highly compatible polymer electrolytes for high-voltage lithium-metal batteries. rsc.org The presence of the amine group on the 2-position could influence the polymerization process and the properties of the resulting polyether, potentially enhancing ion transport or interfacial stability.

Functional Polymer Development: Multicomponent reactions, such as the Kabachnik–Fields reaction, are powerful tools for creating functional polymers by efficiently introducing specific groups. mdpi.com Amines are a key reactant in this reaction, which is used to synthesize polymers with α-aminophosphonate structures, known for their metal-chelating and flame-retardant properties. mdpi.com This suggests a pathway for incorporating this compound into polymers designed for environmental remediation or advanced materials. mdpi.com

Application in Supramolecular Assembly (if relevant)

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. The amine group in this compound makes it a relevant candidate for use in designing such assemblies.

Hydrogen Bonding and Host-Guest Chemistry: The nitrogen atom of the amine group can act as a hydrogen bond acceptor, allowing it to interact with complementary molecules. This is a fundamental principle in the self-assembly of complex structures. For example, 1,3,5-triazine (B166579) scaffolds functionalized with amines are used to create oligomers that form distinct structures through molecular recognition and self-assembly. nih.gov

Building Block for Complex Architectures: The defined stereochemistry and bulky nature of the tetramethyl-dioxane ring, combined with the interactive potential of the amine group, could guide the formation of specific supramolecular structures. These assemblies have applications in areas ranging from drug delivery to the development of "smart" materials that respond to environmental stimuli. nih.gov

Role in Energy Storage and Adsorption Technologies (by analogy to related amine-containing frameworks)

By analogy to other amine-containing materials, this compound holds significant promise for applications in energy and environmental technologies, particularly for gas capture.

CO2 Capture: Amine-functionalized materials are a cornerstone of carbon dioxide capture technologies. doe.govresearchgate.net The amine groups provide active sites that react with CO2, allowing it to be selectively removed from gas streams like flue gas. doe.govescholarship.org Materials such as amine-appended metal-organic frameworks (MOFs) and amine-modified mesoporous carbons show high CO2 adsorption capacities. doe.govresearchgate.netescholarship.org The amine group in this compound could be used to functionalize such porous materials, potentially enhancing their CO2 uptake. researchgate.netnih.gov The cooperative adsorption mechanism seen in some amine-appended MOFs, which leads to efficient capture and release with moderate temperature changes, is a key area where novel amines are sought. doe.govescholarship.org

Gas Storage and Separation: Porous organic polymers containing amine or aminal linkages have demonstrated excellent performance in gas uptake. nih.gov The incorporation of nitrogen-rich groups into these frameworks is a strategy for improving their surface area and adsorption capabilities. nih.gov This compound could serve as a precursor or building block for such nitrogen-rich porous polymers, which are valuable for both CO2 capture and the storage of other gases. nih.gov

Interactive Data Table: Properties of this compound This table summarizes key identifiers and computed properties for the compound.

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | uni.lu |

| Molecular Weight | 159.23 g/mol | uni.lu |

| CAS Number | 62999-86-4 | sigmaaldrich.com |

| Monoisotopic Mass | 159.12593 Da | uni.lu |

| Predicted XlogP | 1.2 | uni.lu |

Future Research Avenues and Emerging Concepts

The potential applications of this compound are largely unexplored, presenting numerous opportunities for future research.

Synthesis and Characterization: A primary focus should be on developing efficient and scalable synthetic routes to the compound and thoroughly characterizing its physicochemical properties. Currently, detailed analytical data is not widely available. sigmaaldrich.com

Polymer Chemistry Exploration: Future work could investigate the reactivity of this compound as a monomer in various polymerization reactions. This includes its potential use in creating novel coordination polymers, polyethers via ring-opening polymerization, and functional polymers through multicomponent reactions. researchgate.netrsc.orgmdpi.com The resulting polymers should be evaluated for unique thermal, mechanical, and chemical properties.

Development of Adsorbent Materials: A significant research avenue is the integration of this compound into porous materials like MOFs, COFs, and mesoporous carbons. researchgate.netescholarship.orgacs.org Studies should assess the performance of these functionalized materials for CO2 capture and other gas separations, focusing on adsorption capacity, selectivity, and regeneration energy. doe.govescholarship.org

Supramolecular Chemistry: Investigating the self-assembly behavior of this molecule and its derivatives could lead to new host-guest systems or functional materials. Its potential as a building block for creating ordered, multi-component structures warrants exploration. nih.gov

常见问题

Q. Q: What are the critical parameters for optimizing the synthesis of N,N,5,5-Tetramethyl-1,3-dioxan-2-amine, and how can purity be ensured?

A:

- Reaction Conditions : The synthesis involves azeotropic distillation of methanol during the reaction of 2,2-dimethyl-1,3-propanediol with N,N-dimethylformamide dimethyl acetal in dry toluene, catalyzed by p-toluenesulphonic acid under argon . Key parameters include temperature control (90°C), inert atmosphere, and stoichiometric excess of the acetal reagent (1.08 eq).

- Purification : Vacuum distillation (56–57°C at 7 mmHg) is critical to isolate the product. Purity is confirmed via elemental analysis (C, H, N percentages within ±0.05% of theoretical values) and consistency in NMR/IR data .

- Validation : Cross-check spectral data (e.g., ¹H NMR: δ 2.40 ppm for -N(CH₃)₂; IR: 1111 cm⁻¹ for C-O stretching) against literature to detect impurities or byproducts .

Advanced Synthesis: Controlling Stereochemical Outcomes

Q. Q: How do steric and electronic factors influence the stereochemical outcome during quaternization of this compound?

A:

- Quaternization Reaction : Methyl iodide reacts with the amine to form a quaternary ammonium salt. The axial-equatorial arrangement of C5-methyl groups creates steric hindrance, favoring attack at the less hindered equatorial position .

- Methodological Insight : Monitor reaction progress via ¹H NMR (disappearance of -N(CH₃)₂ signal at δ 2.40 ppm and emergence of -N(CH₃)₃⁺ at δ 3.32 ppm). X-ray crystallography can resolve stereochemical ambiguity by revealing spatial arrangements .

Conformational Analysis

Q. Q: What experimental and computational methods are used to study the conformational equilibria of this compound?

A:

- NMR Spectroscopy : Coupling constants (e.g., J = 10 Hz between axial-equatorial protons) reveal chair conformations. Variable-temperature NMR detects dynamic equilibria between axial and equatorial substituents .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy differences between conformers. Compare computed NMR chemical shifts with experimental data to validate models .

Anomeric Effect and Steric Control

Q. Q: How does the anomeric effect influence the reactivity of the amine group, and how can steric effects override this?

A:

- Anomeric Effect : The lone pair of the amine nitrogen donates electron density into the σ* orbital of the adjacent C-O bond, stabilizing axial conformers. This is observed in the preference for axial N-methyl groups in the crystal structure .

- Steric Override : Bulky C5-methyl groups destabilize axial conformers, shifting equilibrium toward equatorial arrangements. Use X-ray data to quantify bond angles and torsion angles, confirming steric dominance .

Hydrogen Bonding and Crystal Packing

Q. Q: How can graph set analysis elucidate hydrogen-bonding patterns in the crystal structure of this compound?

A:

- Graph Set Theory : Assign motifs (e.g., D , S , R ) to hydrogen bonds. For example, a D -motif describes a donor-acceptor interaction between the amine and dioxane oxygen.

- Methodology : Use software like WinGX to generate hydrogen-bond tables and visualize networks. Compare with Etter’s rules to predict packing motifs .

Reactivity Toward Electrophiles

Q. Q: What methodologies are employed to study the reactivity of the amine group with electrophilic reagents?

A:

- Kinetic Studies : Track reaction progress via in situ IR (e.g., loss of N-H stretches at ~3300 cm⁻¹ during alkylation).

- Isolation of Intermediates : Quench reactions at intervals to isolate intermediates (e.g., protonated amine salts) for NMR and mass spectrometry (MS) analysis .

Data Contradictions in Spectral Assignments

Q. Q: How can conflicting NMR or crystallographic data be resolved for this compound?

A:

- Complementary Techniques : Combine X-ray diffraction (absolute configuration) with NOESY NMR (proximity of methyl groups) to resolve ambiguities. For example, crystallography confirmed the axial-equatorial arrangement of C5-methyl groups in the quaternary ammonium salt .

- DFT Refinement : Optimize computational models using experimental unit cell parameters to reconcile calculated and observed data .

Applications in Supramolecular Chemistry

Q. Q: Can this compound serve as a building block for supramolecular assemblies?

A:

- Design Strategy : The rigid dioxane ring and tertiary amine group enable hydrogen-bond donors/acceptors for self-assembly. Test cocrystallization with carboxylic acids or halides to form coordination polymers.

- Validation : Analyze crystal packing via SHELXL to identify intermolecular interactions (e.g., C-H···O bonds) .

Safety and Handling in Laboratory Settings

Q. Q: What precautions are recommended for handling this compound?

A:

- PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation (analogous to Safety Data Sheets for related dioxolanes ).

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., methanol during synthesis) .

Comparative Purification Techniques

Q. Q: How does distillation compare to column chromatography for purifying this compound?

A:

- Distillation : Effective for removing low-boiling-point byproducts (e.g., dimethylformamide) but may degrade thermally sensitive products.

- Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for small-scale purification. Monitor fractions via TLC (Rf ~0.3 in same solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。